molecular formula C26H27N3O3S B5111306 [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone

[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B5111306
M. Wt: 461.6 g/mol
InChI Key: KKJZHOSFNMOHED-UHFFFAOYSA-N
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Description

[3-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound known for its significant biological and pharmacological properties. This compound is particularly noted for its potential as an inhibitor of specific enzymes, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoquinoline and piperazine derivatives. One common method involves the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative, which is then coupled with a phenylpiperazine derivative under controlled conditions . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development .

Medicine

Medically, this compound is being investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to selectively inhibit specific enzymes makes it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone involves the inhibition of specific enzymes by binding to their active sites. The compound’s sulfonyl group interacts with the enzyme’s oxyanion hole, while the isoquinoline and piperazine moieties provide additional binding interactions in adjacent hydrophobic pockets . This binding disrupts the enzyme’s normal function, leading to the inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which confer high potency and selectivity as an enzyme inhibitor. Its ability to interact with multiple binding sites within the enzyme’s active site makes it a versatile and effective compound for various applications.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c30-26(28-17-15-27(16-18-28)24-10-2-1-3-11-24)22-9-6-12-25(19-22)33(31,32)29-14-13-21-7-4-5-8-23(21)20-29/h1-12,19H,13-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJZHOSFNMOHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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